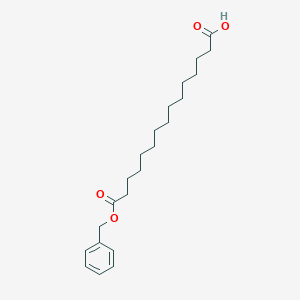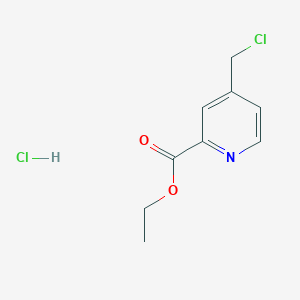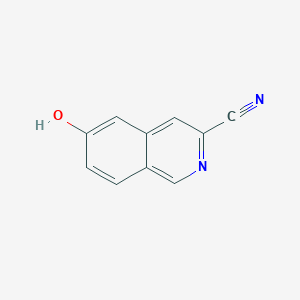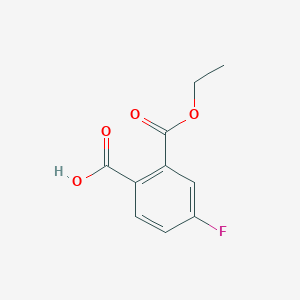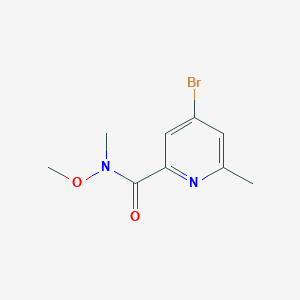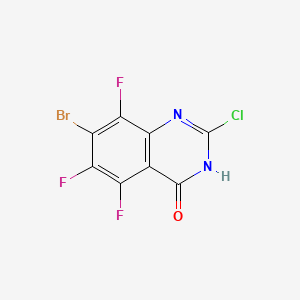
7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.
化学反应分析
Types of Reactions
7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Cyclization Reactions: The quinazolinone core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .
科学研究应用
7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in liquid crystals.
Agriculture: It is explored for its potential as a pesticide or herbicide due to its bioactivity.
作用机制
The mechanism of action of 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
相似化合物的比较
Similar Compounds
- 7-Bromo-2-chloro-5,6-difluoro-1H-quinazolin-4-one
- 7-Bromo-2-chloro-5,8-difluoro-1H-quinazolin-4-one
- 7-Bromo-2-chloro-6,8-difluoro-1H-quinazolin-4-one
Uniqueness
7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
属性
分子式 |
C8HBrClF3N2O |
|---|---|
分子量 |
313.46 g/mol |
IUPAC 名称 |
7-bromo-2-chloro-5,6,8-trifluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8HBrClF3N2O/c9-2-4(12)3(11)1-6(5(2)13)14-8(10)15-7(1)16/h(H,14,15,16) |
InChI 键 |
HJXFSNJYDKOUJG-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1F)F)Br)F)N=C(NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
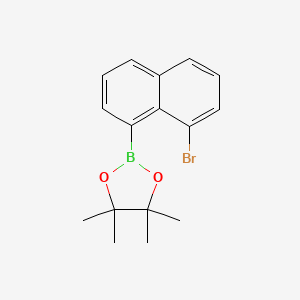
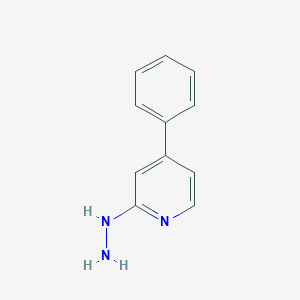
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
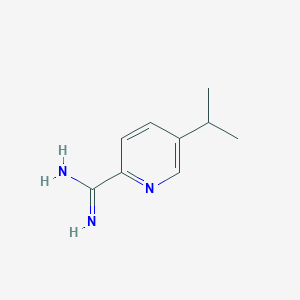
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
